molecular formula C10H12O3 B066129 (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 164333-77-1

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid

Cat. No.: B066129
CAS No.: 164333-77-1
M. Wt: 180.2 g/mol
InChI Key: IBIBMVNOBCIJNU-JTQLQIEISA-N
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Description

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is a chiral α-hydroxy acid of significant interest in medicinal chemistry and organic synthesis. This enantiomerically pure compound serves as a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. Its structure, featuring a stereogenic center with a hydroxyl group adjacent to the carboxylic acid, along with a phenyl substituent, makes it a versatile precursor for creating ligands with specific three-dimensional configurations. Researchers utilize this compound to study enzyme-substrate interactions, as the chiral center is critical for binding to asymmetric active sites. It is frequently employed in the synthesis of protease inhibitors, chiral catalysts, and non-steroidal anti-inflammatory drug (NSAID) analogs, where the spatial orientation of functional groups dictates biological activity and metabolic pathways. The compound's mechanism of action in research contexts often involves its incorporation into larger molecular frameworks to impart chirality, thereby influencing the potency and selectivity of the target molecule. Available in high chemical and enantiomeric purity, this reagent is an essential tool for scientists focused on asymmetric synthesis, drug discovery, and the exploration of structure-activity relationships (SAR).

Properties

IUPAC Name

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIBMVNOBCIJNU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426959
Record name (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164333-77-1
Record name (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Principle and Mechanism

Racemic (RS)-2-hydroxymethyl-3-phenylpropionic acid is resolved using chiral amines to form diastereomeric salts, leveraging differential solubility for crystallization. Optically active amines such as (S)-α-methylbenzylamine or (1R,2S)-cis-1-amino-2-indanol induce stereoselective salt formation. The less soluble diastereomer is isolated via fractional crystallization, followed by acid/base decomposition to recover the enantiopure (2S)-acid.

Synthetic Protocol

  • Racemic Acid Preparation : (RS)-2-hydroxymethyl-3-phenylpropionic acid is synthesized via hydrocinnamic acid alkylation (LiDA, formaldehyde) or Meldrum’s acid derivatization.

  • Salt Formation : The racemic acid (1.99 mmol) is combined with (S)-α-methylbenzylamine (1.32 mmol) in methanol, concentrated, and crystallized from water at 95°C.

  • Decomposition : The isolated salt is treated with NaOH or HCl to liberate (2S)-enantiomer.

Table 1: Resolution Efficiency with Chiral Amines

Resolving AgentSolventYield (%)ee (%)
(S)-α-methylbenzylamineMethanol99.3>99
(1R,2S)-cis-1-amino-2-indanolWater95.298

This method achieves >99% enantiomeric excess (ee) but requires multi-step racemic synthesis and solvent-intensive crystallization.

Meldrum’s Acid-Based Synthesis

Reaction Pathway

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile precursor. Benzaldehyde undergoes conjugate addition with Meldrum’s acid in the presence of borane-triethylamine, forming benzyl Meldrum’s acid. Subsequent benzylation and LiAlH4 reduction yield 2-hydroxymethyl-3-phenylpropionic acid.

Optimization and Yield

  • Step 1 : Benzaldehyde addition to Meldrum’s acid achieves 85–90% conversion in THF at 0°C.

  • Step 2 : Benzyl ester formation (benzyl alcohol, 70°C) followed by LiAlH4 reduction affords the racemic acid in 78% overall yield.

  • Oxidative Modification : H2O2/LiOH-mediated oxidation of intermediates provides (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid in 90% yield.

Table 2: Meldrum’s Acid Route Performance

StepConditionsYield (%)
Benzaldehyde additionTHF, 0°C, 2 h88
Benzyl ester formationBenzyl alcohol, 70°C92
LiAlH4 reductionEt2O, reflux, 4 h85

This route is scalable but necessitates post-synthesis resolution for enantiopurity.

Diazotization of Amino Acid Derivatives

Stereospecific Synthesis

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is synthesized retaining configuration from 2-methyl-L-phenylalanine hydrochloride. Diazotization with NaNO2/H2SO4 in 1,4-dioxane/water replaces the amino group with hydroxyl without racemization.

Advantages Over Traditional Methods

  • Safety : Avoids cyanide reagents used in mandelonitrile hydrolysis.

  • Yield : 82% isolated yield after recrystallization (petroleum ether/ethyl acetate).

  • Scalability : Compatible with industrial production due to mild conditions.

Hydrocarboxylic Acid Alkylation

Enolate-Mediated Alkylation

Hydrocinnamic acid is deprotonated with LiDA to form an enolate, which reacts with formaldehyde to install the hydroxymethyl group. This method faces challenges in stereocontrol, requiring post-synthesis resolution.

Industrial Limitations

  • Low regioselectivity (~70%) without pH optimization.

  • Harsh conditions (strong bases, cryogenic temperatures) increase operational costs.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound

MethodStarting MaterialStepsee (%)Scalability
Diastereomeric saltRacemic acid3>99High
Meldrum’s acidBenzaldehyde450*Moderate
Diazotization2-Methyl-L-phenylalanine2>99High
Hydrocarboxylic alkylationHydrocinnamic acid350*Low

*Requires resolution for enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid undergoes various chemical reactions, including:

    Oxidation: Mandelic acid can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of mandelic acid can yield phenylglycolic acid. This reaction typically requires a reducing agent such as lithium aluminum hydride.

    Esterification: Mandelic acid can react with alcohols in the presence of an acid catalyst to form esters. For example, reacting mandelic acid with methanol in the presence of sulfuric acid yields methyl mandelate.

    Substitution: Mandelic acid can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, reacting mandelic acid with thionyl chloride can produce mandeloyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Esterification: Alcohols (e.g., methanol), sulfuric acid

    Substitution: Thionyl chloride

Major Products Formed

    Oxidation: Benzoic acid

    Reduction: Phenylglycolic acid

    Esterification: Methyl mandelate

    Substitution: Mandeloyl chloride

Scientific Research Applications

Medicinal Chemistry

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is investigated for its potential therapeutic properties. It serves as an important intermediate in the synthesis of various pharmaceutical agents, including:

  • Renin Inhibitors : The compound has been identified as a precursor for synthesizing renin inhibitors, which are crucial in managing hypertension .
  • Enkephalinase Inhibitors : Its derivatives are explored for developing drugs that target enkephalinase, an enzyme involved in pain modulation .

Biochemical Research

The compound plays a significant role in studying biochemical processes due to its interactions with biological macromolecules. Notable applications include:

  • Anticoagulant Activity : Research indicates that this compound may influence blood coagulation, suggesting potential therapeutic applications in cardiovascular health.
  • Enzyme Interactions : The compound's hydroxyl and phenyl groups facilitate binding with enzymes, making it a subject of interest in enzymatic studies.

Industrial Applications

In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals. Its unique properties allow it to function effectively as:

  • Chiral Building Block : It serves as a chiral building block in the synthesis of complex organic molecules, enhancing the efficiency of chemical processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Therapeutic Potential : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as an intermediate for synthesizing novel renin inhibitors, demonstrating significant antihypertensive activity in animal models .
  • Biochemical Interactions : Research conducted at a leading university explored how this compound interacts with various enzymes, revealing insights into its role as an enzyme modulator.
  • Industrial Synthesis : A patent application detailed a novel method for synthesizing optically active forms of the compound using chiral resolution techniques, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of mandelic acid involves its ability to disrupt bacterial cell walls, leading to cell lysis and death. In skin care, mandelic acid promotes exfoliation by breaking down the bonds between dead skin cells, allowing them to be easily removed. This process also stimulates cell turnover and collagen production, resulting in improved skin texture and appearance.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Stereochemistry

Target Compound:
  • Structure: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid
  • Key Features :
    • Hydroxyl group at C2 (S-configuration).
    • Methyl group at C2.
    • Phenyl group at C3.
Analogous Compounds:

(2S)-3-Biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid (): Differences: Incorporates a biphenyl group at C3 and a sulfanylpropanoyl amino group.

(2RS)-2-(4-Butylphenyl)-propanoic Acid (): Differences: Racemic mixture with a butylphenyl group at C2. Impact: Reduced steric hindrance compared to the target compound, altering pharmacokinetics .

3-Hydroxy-2-phenylpropanoic Acid (): Differences: Hydroxyl group at C3 instead of C2. Impact: Weaker acidity (pKa ~4.5 vs. ~3.8) due to hydroxyl positioning .

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid (): Differences: Bromine atom replaces the phenyl group at C3. Impact: Increased electrophilicity, enabling nucleophilic substitution reactions .

(2S)-2-(4-Phenethylphenoxy)-3-phenylpropanoic Acid (): Differences: Phenoxy group at C2 and phenethyl substitution on the aromatic ring. Impact: Enhanced membrane permeability due to extended aromatic systems .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Water) pKa
This compound 194.23 128–132 Low ~3.8
(2RS)-2-(4-Butylphenyl)-propanoic acid () 178.23 95–98 Moderate ~4.1
3-Hydroxy-2-phenylpropanoic acid () 166.18 110–115 High ~4.5
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid () 197.02 85–88 Low ~2.9

Key Observations :

  • The target compound’s low water solubility stems from its hydrophobic phenyl group.
  • Brominated analogs exhibit lower pKa values due to electron-withdrawing effects .

Research Findings and Industrial Relevance

  • Drug Development : Sulfur-containing analogs () are explored for enzyme inhibition, while brominated derivatives () serve as alkylating agents .
  • Chiral Separation : The target compound’s S-configuration is critical in producing enantiopure pharmaceuticals, avoiding racemic pitfalls seen in impurities () .
  • Material Science: Phenoxy-substituted analogs () are studied for polymer crosslinking due to their rigid aromatic backbones .

Biological Activity

(2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid, commonly known as mandelic acid , is an aromatic alpha hydroxy acid (AHA) with significant biological activity. This compound is characterized by its chiral nature and is utilized in various pharmaceutical and cosmetic applications due to its antibacterial properties and skin exfoliation capabilities. This article explores the biological activity of mandelic acid, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 164333-77-1
  • IUPAC Name : this compound

Mandelic acid primarily targets specific enzymes involved in metabolic pathways:

  • Hydroxyacid Oxidase 1 (HAO1) : Mandelic acid acts as a substrate for HAO1, leading to the oxidation of the hydroxy group to a keto group, resulting in the production of hydrogen peroxide and corresponding keto acids.
  • (S)-Mandelate Dehydrogenase : This enzyme facilitates the conversion of mandelic acid into other biologically active metabolites.

These interactions play a crucial role in the compound's ability to induce oxidative stress, modulate signaling pathways, and exhibit cytotoxic effects against certain cell lines.

Antibacterial Properties

Mandelic acid has demonstrated significant antibacterial activity, particularly against urinary tract pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it effective in treating urinary tract infections (UTIs) .

Antioxidant Activity

Research indicates that mandelic acid exhibits strong antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative damage, which can lead to various diseases . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Skin Exfoliation and Cosmetic Applications

Due to its AHA classification, mandelic acid is widely used in cosmetic formulations for chemical peels. It promotes skin exfoliation by breaking down the bonds between dead skin cells, enhancing skin texture and appearance .

Pharmacokinetics

The pharmacokinetics of mandelic acid involve absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed in the gastrointestinal tract.
  • Distribution : Distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys.

The compound's bioavailability and metabolic pathways are essential for understanding its therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of mandelic acid:

  • Antibacterial Efficacy : A study showed that mandelic acid significantly reduced bacterial counts in patients with UTIs compared to placebo treatments.
  • Antioxidant Studies : In vitro assays demonstrated that mandelic acid effectively scavenged free radicals, with a notable decrease in lipid peroxidation markers .
  • Cosmetic Applications : Clinical trials have reported improvements in skin texture and reduction in acne lesions following treatment with mandelic acid-based peels .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntibacterialEffective against UTI pathogens
AntioxidantScavenges free radicals
Skin ExfoliationPromotes exfoliation in cosmetic applications

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the enantiomeric purity of (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid?

  • Methodological Answer : Enantiomeric purity can be enhanced using chiral catalysts (e.g., L-proline derivatives) during asymmetric synthesis or kinetic resolution. For example, starting from L-serine derivatives (as seen in analogous amino acid syntheses), nucleophilic substitution with phenyl groups can be stereoselectively controlled via temperature modulation (e.g., low-temperature reactions to minimize racemization) . Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., chiral amines) is critical. Evidence from structurally similar compounds highlights the use of diastereomeric salt formation to isolate the (2S)-enantiomer .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish enantiomers.
  • X-ray crystallography : Definitive confirmation of absolute configuration, particularly for crystalline derivatives.
  • Circular Dichroism (CD) : To validate optical activity and compare with known (2S)-configured analogs .
  • IR spectroscopy : Hydroxy and carbonyl stretching frequencies (e.g., ~1700 cm1^{-1} for carboxylic acid) ensure functional group integrity .

Q. How can researchers address solubility challenges in aqueous systems for this hydrophobic compound?

  • Methodological Answer : Solubility can be improved via salt formation (e.g., sodium or ammonium salts of the carboxylic acid) or co-solvent systems (e.g., DMSO-water mixtures). Micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes has been effective for in vitro assays .

Advanced Research Questions

Q. What computational approaches are used to predict the metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • In silico tools : Software like SwissADME predicts metabolic sites (e.g., hydroxyl group oxidation) and pharmacokinetic properties.
  • Molecular docking : To assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) or transporters.
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with toxicity endpoints (e.g., hepatotoxicity) using databases like PubChem .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
  • Impurity profiling : Use HPLC-MS to detect trace contaminants (e.g., diastereomers or degradation products) that may skew results. Reference standards (e.g., EP-grade impurities) aid in identifying confounding factors .
  • Structural validation : Reconfirm batch purity via 1H^{1}\text{H}-NMR and HRMS before biological testing .

Q. What strategies enable the design of fluorinated analogs to enhance blood-brain barrier (BBB) penetration?

  • Methodological Answer : Introduce fluorine at the phenyl ring (para position) or methyl group to improve lipophilicity and BBB permeability. Synthetic routes for fluorinated analogs (e.g., using 6-fluoropyridin-3-yl intermediates) involve Suzuki coupling or electrophilic fluorination . Computational logP and P-glycoprotein efflux ratio predictions guide structural modifications .

Q. How can enzyme inhibition mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic studies : Measure KiK_i and IC50IC_{50} values via steady-state inhibition assays (e.g., spectrophotometric monitoring of substrate depletion).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target enzymes.
  • X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the hydroxy group and catalytic residues) .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectroscopic data be investigated?

  • Methodological Answer :

  • Reproducibility checks : Verify experimental conditions (e.g., heating rate for melting point determination).
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
  • Cross-lab validation : Collaborate with independent labs using shared reference samples .

Table: Key Analytical Techniques for Quality Control

Parameter Technique Example Application
Enantiomeric purityChiral HPLCSeparation of (2S) and (2R) enantiomers
Structural integrity1H^{1}\text{H}-NMRConfirm absence of diastereomers
Thermal stabilityThermogravimetric Analysis (TGA)Detect decomposition above 200°C
Impurity profilingLC-MS/MSIdentify trace synthesis byproducts

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